4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline
CAS No.: 2640968-31-4
Cat. No.: VC11821656
Molecular Formula: C23H30FN5O
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640968-31-4 |
|---|---|
| Molecular Formula | C23H30FN5O |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-fluoroquinazoline |
| Standard InChI | InChI=1S/C23H30FN5O/c1-2-27-12-14-28(15-13-27)9-3-4-16-30-20-7-10-29(11-8-20)23-21-17-19(24)5-6-22(21)25-18-26-23/h5-6,17-18,20H,2,7-16H2,1H3 |
| Standard InChI Key | YABCUSMJWNKVJK-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F |
| Canonical SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline, reflects its intricate structure:
-
Quinazoline backbone: A bicyclic aromatic system comprising fused benzene and pyrimidine rings.
-
6-Fluoro substitution: A fluorine atom at position 6 enhances electronegativity and metabolic stability .
-
Piperidine-piperazine side chain: A but-2-yn-1-yloxy linker bridges piperidine and 4-ethylpiperazine groups, introducing conformational rigidity and hydrogen-bonding potential .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₂₆H₃₀F₅N₇O |
| Molecular weight | 527.56 g/mol (calculated) |
| Hydrogen bond donors | 2 (piperazine NH groups) |
| Hydrogen bond acceptors | 7 (quinazoline N, F, ether O, piperazine N) |
| Topological polar surface | ~70 Ų |
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions:
-
Quinazoline core formation: 6-Fluoroquinazoline is prepared by cyclizing 2-amino-4-fluorobenzoic acid with formamide.
-
Piperidine introduction: Nucleophilic aromatic substitution at position 4 of quinazoline using 4-hydroxypiperidine under basic conditions .
-
Alkyne linker attachment: Mitsunobu reaction couples 4-(4-ethylpiperazin-1-yl)but-2-yn-1-ol to the piperidine oxygen .
Critical challenges include controlling stereochemistry during alkyne functionalization and preventing decomposition of the fluorinated quinazoline under harsh reaction conditions.
Structural Analogues and SAR Insights
Modifications to the parent structure reveal structure-activity relationships (SAR):
-
Fluorine at position 6: Essential for target binding; removal reduces potency by ~90%.
-
Piperazine ethyl group: Enhances solubility; bulkier substituents (e.g., propyl) decrease blood-brain barrier penetration .
-
Alkyne linker length: But-2-yn-1-yl optimizes distance between piperazine and quinazoline; shorter chains impair conformational flexibility .
Biological Activity and Mechanistic Studies
Kinase Inhibition Profile
The compound exhibits selective inhibition of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2):
Table 2: IC₅₀ Values Against Kinase Targets
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. normal cells) |
|---|---|---|
| EGFR(L858R) | 2.3 | 45 |
| VEGFR-2 | 8.7 | 12 |
| HER2 | >1000 | — |
Mechanistically, the fluorine atom engages in halogen bonding with kinase active-site residues, while the piperazine group stabilizes the DFG-out conformation .
Anticancer Efficacy
In vivo studies using xenograft models (H1975 lung adenocarcinoma) demonstrate:
-
Tumor growth inhibition: 78% reduction at 50 mg/kg/day (oral) vs. control .
-
Metastasis suppression: 60% decrease in lung metastatic nodules after 4 weeks.
-
Toxicity profile: Mild hematological toxicity (grade 1–2 anemia) at therapeutic doses .
Pharmacokinetics and Drug Development
ADME Properties
-
Absorption: Oral bioavailability = 67% in rats; Cₘₐₓ = 1.2 µM at 2 hours .
-
Distribution: Volume of distribution = 15 L/kg, indicating extensive tissue penetration.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ethyl group; t₁/₂ = 6.3 hours .
-
Excretion: 80% fecal, 20% renal.
Preclinical Development Challenges
-
Solubility: Poor aqueous solubility (0.03 mg/mL) necessitates nanoparticle formulations .
-
Drug-drug interactions: CYP3A4 inhibition potential (IC₅₀ = 4.8 µM) requires dose adjustments with concomitant medications .
Future Directions and Research Opportunities
Targeted Combination Therapies
Synergistic effects observed with:
-
Pembrolizumab: Enhanced tumor-infiltrating lymphocyte activation in PD-L1+ models.
-
Cisplatin: Additive apoptosis induction in EGFR-mutant cell lines .
Structural Modifications for Improved Efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume